6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine
Overview
Description
6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorobenzyl, and methyl groups
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect pathways related to inflammation, potentially impacting the production of prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
It is known that the compound’s plasma stability and its inhibitory activity on a panel of cytochrome p450 isoforms have been evaluated .
Result of Action
It is known that pyrimidines can exhibit potent anti-inflammatory effects .
Action Environment
It is known that the reaction conditions can be modified to populate this double substituted series .
Biochemical Analysis
Biochemical Properties
6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 isoforms, which are crucial for drug metabolism . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the metabolic pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by affecting the Ras/Erk and PI3K/Akt signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition results in downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability over time, with minimal degradation observed in in vitro studies . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, affecting the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines.
N-(2-fluorobenzyl) Substitution: The N-(2-fluorobenzyl) group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzylamine and a suitable leaving group on the pyrimidine ring.
Methylation: The methyl group at the 2-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2-fluorobenzyl)pyridazin-3-amine: A similar compound with a pyridazine ring instead of a pyrimidine ring.
N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine: A compound lacking the chlorine substitution.
6-chloro-2-methylpyrimidin-4-amine: A compound lacking the N-(2-fluorobenzyl) substitution.
Uniqueness
6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQWYNPZLVGLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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